

"S-Methyl-S-(4-chlorophenyl) sulfoximine" chemical properties and structure

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Compound of Interest

Compound Name: S-Methyl-S-(4-chlorophenyl)
sulfoximine

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An In-Depth Technical Guide to **S-Methyl-S-(4-chlorophenyl) sulfoximine**: Structure, Synthesis, and Application

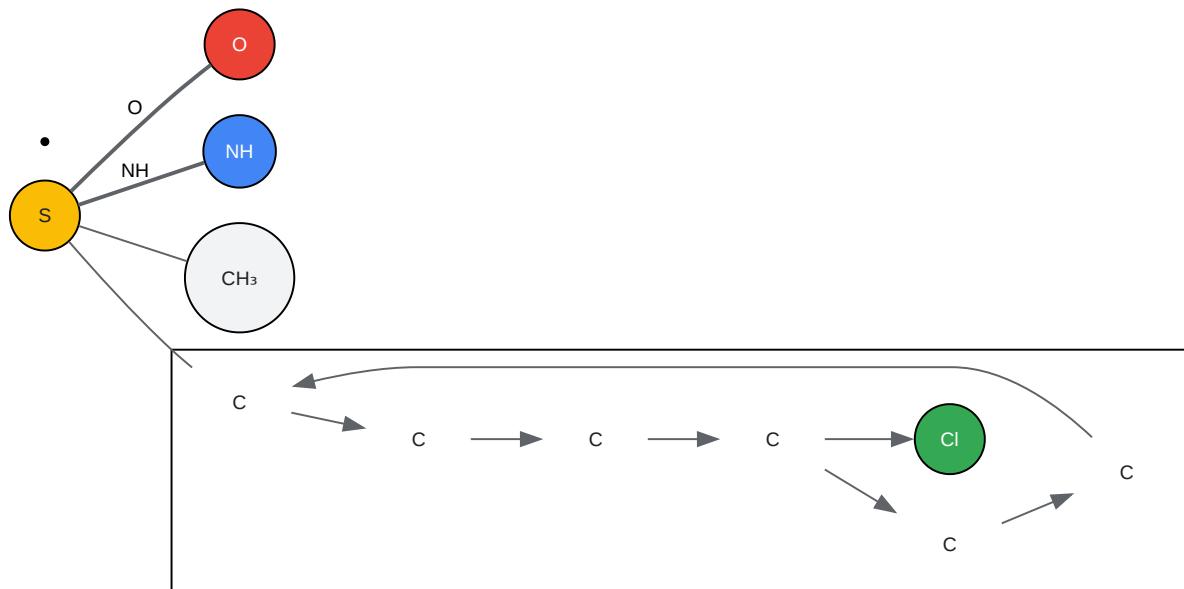
Introduction: The Emergence of the Sulfoximine Moiety

In the landscape of modern medicinal and agrochemistry, the search for functional groups that can favorably modulate the physicochemical and pharmacokinetic properties of lead compounds is relentless. Among the sulfur(VI) functional groups, the sulfoximine moiety has emerged from relative obscurity to become a cornerstone in contemporary drug design.^{[1][2][3]} As mono-aza analogues of the ubiquitous sulfone group, sulfoximines offer a unique combination of high chemical stability, a chiral sulfur center, and a distinct three-dimensional vector for molecular exploration provided by the S=N bond.^{[4][5]}

This guide provides a detailed technical overview of a representative member of this class, **S-Methyl-S-(4-chlorophenyl) sulfoximine**. We will explore its core chemical properties, structural attributes, modern synthetic methodologies, and the broader context of its application, providing researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

The structure of **S-Methyl-S-(4-chlorophenyl) sulfoxime** is characterized by a tetrahedral, hexavalent sulfur atom at its core. This sulfur center is chiral, bonded to four distinct substituents: a methyl group, a 4-chlorophenyl group, an oxygen atom (via a double bond), and an imido group (via a double bond). The presence of the NH group allows it to act as both a hydrogen bond donor and acceptor, a critical feature for interaction with biological targets.[2][6] The electron-withdrawing 4-chlorophenyl ring influences the electronic properties of the sulfoxime core, impacting its acidity and reactivity.



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Caption: Molecular Structure of **S-Methyl-S-(4-chlorophenyl) sulfoxime**.

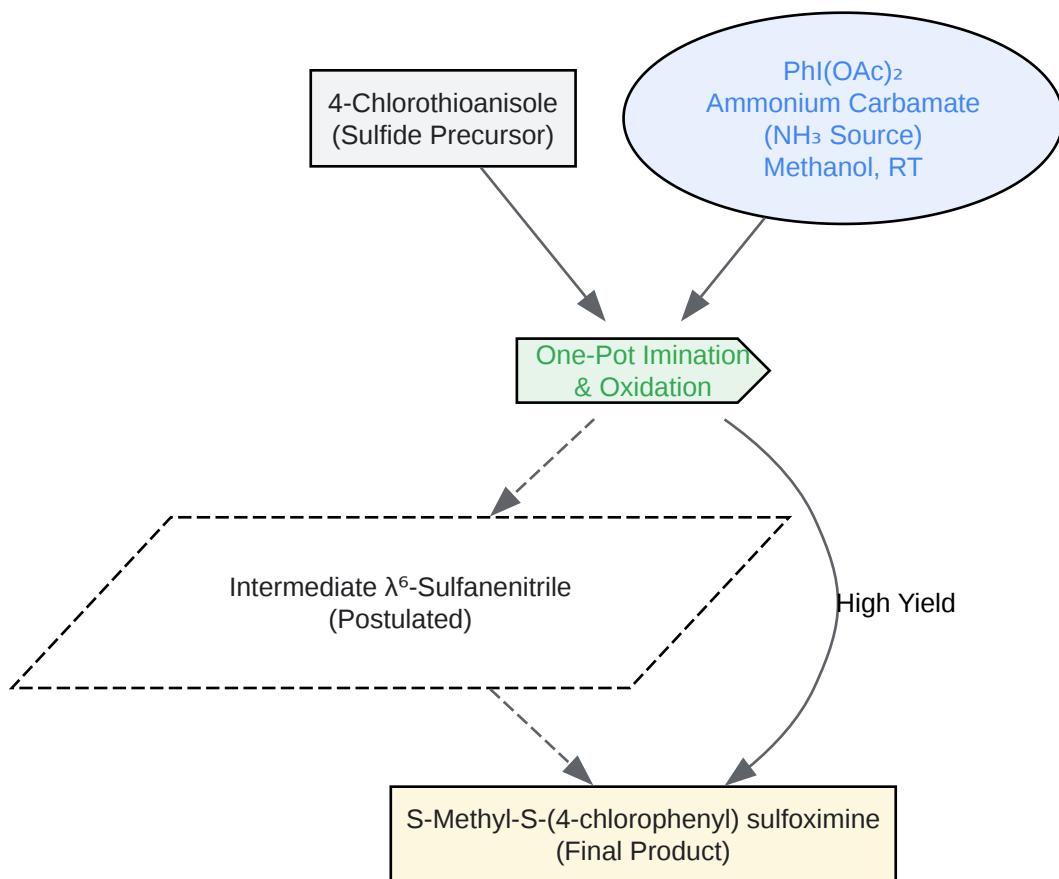
The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₇ H ₈ CINOS	PubChem[7]
Molecular Weight	189.66 g/mol	PubChem[7]
IUPAC Name	(4-chlorophenyl)-imino-methyl-oxo-λ ⁶ -sulfane	PubChem[7]
CAS Number	22132-99-6	PubChem[7]
XLogP3	2.3	PubChem[7]
H-Bond Donor Count	1	PubChem[7]
H-Bond Acceptor Count	2	PubChem[7]

Synthesis and Mechanistic Considerations

The historical challenge in accessing sulfoximines has been a significant barrier to their widespread adoption. However, recent advancements have led to efficient and scalable synthetic routes. A leading contemporary strategy for preparing NH-sulfoximines is the direct, one-pot conversion from readily available sulfides.^[8] This approach avoids the isolation of intermediates and often proceeds under mild conditions with high functional group tolerance.

The synthesis of **S-Methyl-S-(4-chlorophenyl) sulfoximine** can be efficiently achieved from 4-chlorothioanisole via a chemoselective one-pot imination and oxidation sequence.^[8] This transformation is typically mediated by a hypervalent iodine(III) reagent, such as (diacetoxido)benzene (PhI(OAc)₂), which facilitates both the N-transfer from an ammonia source and the subsequent oxidation.



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Caption: One-Pot Synthesis Workflow for NH-Sulfoximines from Sulfides.

Experimental Protocol: One-Pot Synthesis

The following protocol is a representative methodology based on modern hypervalent iodine-mediated reactions.^{[5][8]}

- Reaction Setup: To a solution of 4-chlorothioanisole (1.0 equiv.) in methanol (0.2 M), add ammonium carbamate (2.5 equiv.).
- Reagent Addition: Add (diacetoxymethiodo)benzene (PhI(OAc)_2) (2.2 equiv.) portion-wise to the stirred suspension at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfide is consumed.

- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure **S-Methyl-S-(4-chlorophenyl) sulfoximine**.

Causality: The use of PhI(OAc)_2 is critical as it serves as a potent but mild oxidant capable of forming a reactive iodonitrene intermediate from the ammonia source.^[5] Methanol is an effective solvent as it facilitates the reaction, which proceeds rapidly at room temperature.^[5] This one-pot method is highly chemoselective, achieving both N-transfer and O-transfer in a single operation.^[8]

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is essential. **S-Methyl-S-(4-chlorophenyl) sulfoximine** exhibits distinct spectroscopic signatures that confirm its structure. The data presented below are typical values based on analyses of structurally related aryl methyl sulfoximines.^[9]

Technique	Expected Signature
^1H NMR	δ 7.8-8.1 (m, 4H, Ar-H), δ 3.1-3.3 (s, 3H, S-CH ₃), δ 2.7-3.0 (br s, 1H, N-H). Chemical shifts are referenced to TMS (0 ppm). ^[9]
^{13}C NMR	δ 140-145 (Ar C-S), δ 129-135 (Ar C-H, C-Cl), δ 45-47 (S-CH ₃). ^[9]
FT-IR (cm ⁻¹)	~3250 (N-H stretch), ~1220 (S=O stretch), ~1100 (S=N stretch). ^[9]
HRMS (ESI-QTOF)	m/z: [M+H] ⁺ calculated for C ₇ H ₉ ClNO ₂ ⁺ : 190.0093; found: 190.0095.

Self-Validation: The protocol's integrity is validated by the characterization data. A successful synthesis will yield a compound whose ^1H and ^{13}C NMR spectra match the expected aromatic

and aliphatic shifts, whose IR spectrum shows the characteristic S=O and N-H stretches, and whose high-resolution mass matches the calculated value for the molecular formula.[9]

The Role of Aryl Sulfoximines in Drug Development

The true significance of **S-Methyl-S-(4-chlorophenyl) sulfoximine** lies not as a standalone therapeutic but as a prototypical scaffold for drug discovery. The sulfoximine group is increasingly utilized as a bioisosteric replacement for sulfones and sulfonamides, offering distinct advantages.[2][10]

- Improved Physicochemical Properties: Replacing a sulfone with an NH-sulfoximine introduces a hydrogen bond donor and can increase aqueous solubility and reduce lipophilicity, which are often critical for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]
- Enhanced Potency and Selectivity: The unique stereoelectronic and vectoral properties of the sulfoximine group can lead to novel interactions within a target's binding site, potentially enhancing potency and modulating selectivity in ways that are not possible with a planar sulfone.[1]
- Clinical Relevance: The value of this moiety is underscored by its incorporation into several clinical candidates, including inhibitors for challenging targets like kinases. For instance, the pan-CDK inhibitor Roniciclib and the ATR inhibitor Ceralasertib (AZD6738) feature a core sulfoximine structure, demonstrating its acceptance and utility in advanced drug discovery programs.[3][10][11]

Conclusion

S-Methyl-S-(4-chlorophenyl) sulfoximine serves as an exemplary model for a functional group that has transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal. Its well-defined structure, accessible synthesis, and the advantageous properties it imparts upon larger molecules ensure that sulfoximines will continue to feature prominently in the development of next-generation therapeutics. This guide provides the foundational knowledge required for scientists to confidently synthesize, characterize, and strategically deploy this versatile chemical scaffold in their research endeavors.

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